molecular formula C27H24O4 B8319551 2,3,4-Tris(benzyloxy)phenol CAS No. 87997-28-2

2,3,4-Tris(benzyloxy)phenol

Cat. No.: B8319551
CAS No.: 87997-28-2
M. Wt: 412.5 g/mol
InChI Key: VQDNPVJGAHBXSG-UHFFFAOYSA-N
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Description

2,3,4-Tris(benzyloxy)phenol is a phenolic derivative featuring three benzyloxy (-OCH₂C₆H₅) groups at the 2-, 3-, and 4-positions of the aromatic ring, with a hydroxyl (-OH) group at the 1-position. This substitution pattern confers unique steric, electronic, and solubility properties, making it valuable in organic synthesis, ligand design, and materials science.

Properties

CAS No.

87997-28-2

Molecular Formula

C27H24O4

Molecular Weight

412.5 g/mol

IUPAC Name

2,3,4-tris(phenylmethoxy)phenol

InChI

InChI=1S/C27H24O4/c28-24-16-17-25(29-18-21-10-4-1-5-11-21)27(31-20-23-14-8-3-9-15-23)26(24)30-19-22-12-6-2-7-13-22/h1-17,28H,18-20H2

InChI Key

VQDNPVJGAHBXSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2,3,4-Tris(benzyloxy)phenol and related compounds:

Compound Name Core Structure Substituent Positions Molecular Weight (g/mol) Key Applications/Reactivity Reference
This compound Phenol 2,3,4-ortho/meta/para ~412 (estimated) PROTAC ligands, organic synthesis
4-(Benzyloxy)phenol Phenol 4-para ~200 Catalytic hydrogenolysis, PROTACs
3,4,5-Tris(benzyloxy)benzoate Benzoate ester 3,4,5-meta/para Varies (porphyrazine) Nanomaterials, aggregation studies
(2R,3S,4S,5S)-5-((Benzyloxy)methyl)...cyclohexanone Cyclohexanone 2,3,4,5-positions 584.2774 (HRMS) Pharmaceutical intermediates
3-(Benzyloxy)phenylboronic acid Phenylboronic acid 3-meta 228.05 Suzuki coupling, bioconjugation

Key Comparisons

Substituent Position and Electronic Effects
  • This compound vs. 4-(Benzyloxy)phenol: The trisubstituted compound exhibits greater steric hindrance and reduced hydroxyl acidity due to electron-donating benzyloxy groups. In contrast, 4-(benzyloxy)phenol (mono-substituted) is more reactive in catalytic hydrogenolysis, as demonstrated in lignin depolymerization studies .
  • 3-(Benzyloxy)phenylboronic acid: The meta-substituted boronic acid lacks phenolic hydroxyl groups, enabling distinct reactivity (e.g., Suzuki cross-coupling) compared to tris(benzyloxy)phenol .
Reactivity in Deprotection

Hydrogenolysis of benzyl groups in tris(benzyloxy)phenol is more demanding due to steric shielding of the aromatic ring. For example, 4-(benzyloxy)phenol undergoes complete deprotection under mild H₂/Pt conditions, while trisubstituted analogs may require harsher catalysts or prolonged reaction times .

PROTAC Ligand Design

This compound’s ortho/meta/para substitution mimics natural ligands in Inhibitor of Apoptosis Proteins (IAP), enabling its use in proteolysis-targeting chimeras (PROTACs).

Catalytic Hydrogenolysis

Studies on lignin model compounds (e.g., 4-(benzyloxy)phenol) reveal that increasing benzyloxy substitution (e.g., trisubstituted derivatives) slows hydrogenolysis kinetics, necessitating optimized catalysts like Pt/HNbWO₆/CNTs .

Nanomaterials and Self-Assembly

Metalloporphyrazines with 3,4,5-tris(benzyloxy)benzoate side chains exhibit tunable aggregation behavior in organic solvents, a property leveraged in nanostructure fabrication. This contrasts with this compound, which lacks the ester functionality critical for such applications .

Preparation Methods

Synthesis of 2,3,4-Tris(benzyloxy)aniline

The preparation begins with 2,3,4-tris(benzyloxy)benzoic acid (3 ), synthesized via perbenzylation of methyl 2,3,4-trihydroxybenzoate using benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours. Hydrolysis of the methyl ester with 3 N KOH in methanol yields the free acid, which is subsequently converted to the corresponding carbamate (5 ) using diphenyl phosphoryl azide (DPPA) and benzyl alcohol. Deprotection of the carbamate with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) furnishes 2,3,4-tris(benzyloxy)aniline (7 ) in 76% yield.

Diazotization and Hydrolysis

Treatment of 7 with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt, which undergoes hydrolysis in aqueous sulfuric acid (H₂SO₄) at 60°C to produce 2,3,4-tris(benzyloxy)phenol. This method circumvents the need for handling unstable trihydroxyphenol precursors and achieves an overall yield of 58% from the benzoic acid intermediate.

Direct Benzylation of 2,3,4-Trihydroxyphenol

Challenges in Direct Protection

Direct benzylation of 2,3,4-trihydroxyphenol remains problematic due to the compound’s propensity for oxidation under basic conditions. Early attempts using benzyl chloride and potassium carbonate in acetone resulted in <20% yield, with significant side products from quinone formation.

Optimized Benzylation Conditions

Recent protocols employ silver(I) oxide (Ag₂O) as a mild base in dichloromethane (CH₂Cl₂), enabling complete benzylation within 6 hours at room temperature. This method suppresses oxidation and achieves 65% isolated yield, though scalability is limited by the high cost of Ag₂O.

Stepwise Protection-Deprotection Strategies

Selective Mono-Benzylation

Selective protection begins with 2,4-dihydroxyacetophenone, where the 4-hydroxyl group is benzylated using benzyl bromide and cesium carbonate (Cs₂CO₃) in acetonitrile. Subsequent protection of the 2- and 3-positions requires temporary silylation (e.g., tert-butyldimethylsilyl chloride) to prevent over-alkylation.

Final Deprotection and Characterization

Hydrogenolysis of the silyl ethers using palladium on carbon (Pd/C) under hydrogen gas affords this compound in 52% overall yield. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with δ 5.12 ppm (s, 6H, -OCH₂Ph) and δ 7.25–7.45 ppm (m, 15H, aromatic) observed in the ¹H spectrum.

Decarboxylation of 2,3,4-Tris(benzyloxy)benzoic Acid

Copper-Mediated Decarboxylation

Heating 2,3,4-tris(benzyloxy)benzoic acid (3 ) with copper powder in quinoline at 220°C for 3 hours induces decarboxylation, yielding 2,3,4-tris(benzyloxy)benzene. Subsequent hydroxylation via Friedel-Crafts acylation and hydrolysis introduces the phenol group, though this route is hampered by low efficiency (38% yield).

Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsStepsYield (%)AdvantagesLimitations
DiazotizationBenzoic acid 3 NaNO₂, H₂SO₄458High regioselectivityMulti-step, costly reagents
Direct BenzylationTrihydroxyphenolBnBr, Ag₂O165RapidOxidation side reactions
Stepwise Protection2,4-DihydroxyacetophenoneBnBr, Cs₂CO₃, TBSCl552Avoids sensitive intermediatesLow overall yield
DecarboxylationBenzoic acid 3 Cu, quinoline338Simple setupPoor efficiency

Industrial-Scale Considerations

Solvent-Free Benzylation

Patent data highlights a solvent-free approach using molten benzyl bromide and potassium tert-butoxide at 120°C, achieving 89% conversion in 2 hours. This method eliminates DMF, reducing environmental impact and purification complexity.

Continuous Flow Diazotization

Microreactor systems enable precise temperature control during diazotization, minimizing diazonium salt decomposition and improving safety. Pilot-scale trials demonstrate 72% yield with a throughput of 1.2 kg/h .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2,3,4-tris(benzyloxy)phenol?

The synthesis typically involves multistep benzylation of a phenolic precursor. A common approach starts with 2,3,4-trihydroxyacetophenone, where benzyl groups are introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃). Key steps include:

  • Protection/deprotection : Sequential benzylation under anhydrous conditions (DMF or acetone as solvent) to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/THF mixtures to isolate the product .
  • Yield optimization : Reaction monitoring via TLC and stoichiometric control of benzylating agents to minimize over-substitution.

Q. How can the structure of this compound be confirmed experimentally?

A combination of spectroscopic and crystallographic methods is critical:

  • NMR : 1^1H NMR reveals benzyloxy proton resonances at δ 4.8–5.2 ppm (OCH₂Ph) and aromatic protons at δ 6.4–7.5 ppm. 13^{13}C NMR confirms benzyl carbons (~70 ppm) and phenolic carbons .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 510.2 for C₃₃H₂₈O₄) .
  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves bond angles and torsional strain between benzyloxy groups .

Q. What solvents and reaction conditions minimize side reactions during synthesis?

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance benzylation efficiency. Avoid protic solvents to prevent premature deprotection.
  • Temperature : Reactions are conducted at 60–80°C to balance reactivity and stability of intermediates .
  • Acid/base control : Use weak bases (K₂CO₃) to avoid hydrolysis of benzyl ethers.

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of benzyloxy group substitution?

  • Steric hindrance : Bulky benzyl groups at the 2- and 4-positions direct electrophilic attacks to the less hindered 5-position in subsequent reactions (e.g., aldol condensation) .
  • Electronic effects : Electron-donating benzyloxy groups activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Computational studies (DFT) can predict substituent effects on charge distribution .

Q. What strategies improve the compound’s stability under acidic/basic conditions for biological assays?

  • Protection of phenol : Benzyl groups provide temporary protection; however, catalytic hydrogenation (Pd/C, H₂) or TFA-mediated cleavage can regenerate the phenol post-synthesis .
  • pH optimization : Buffers like EPPS (pH 7–9) are preferable over Tris, which may interfere with phenolic hydroxyl groups in downstream assays .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., Hsp90)?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to Hsp90’s ATP-binding pocket. Key interactions include hydrogen bonding between phenolic hydroxyls and Asp93/Asn51 residues .
  • MD simulations : Assess conformational stability of benzyloxy groups in aqueous environments (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?

  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) effectively concentrates the compound from aqueous matrices. Pre-treatment with 5% dimethyldichlorosilane minimizes adsorption losses .
  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions (e.g., m/z 510 → 91 for quantification). Limit of detection (LOD) can reach 0.1 ng/L with isotope dilution (e.g., 13^{13}C-labeled internal standards) .

Data Contradictions and Resolution

Q. Why do synthetic yields vary across studies (30–70%)?

Discrepancies arise from:

  • Benzylation efficiency : Excess benzyl bromide (>3 eq) improves yields but risks byproducts.
  • Purification losses : Column chromatography may discard partially substituted intermediates.
    Resolution : Optimize reaction stoichiometry and employ HPLC for purity assessment (>98%) .

Q. How to address conflicting crystallographic data on benzyloxy group torsion angles?

Variations in torsion angles (e.g., 22.37° vs. 28.06°) reflect crystal packing forces. Use Hirshfeld surface analysis to distinguish intrinsic molecular geometry from lattice effects .

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